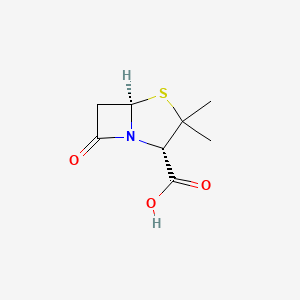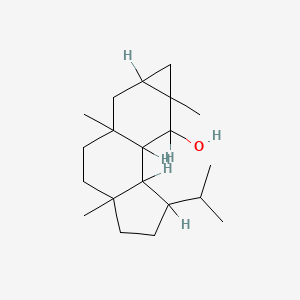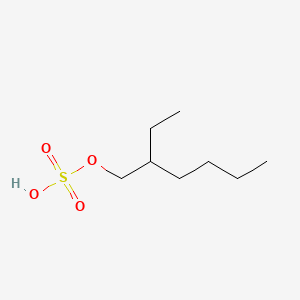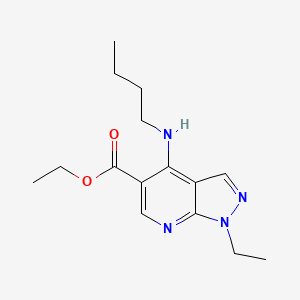
Penicillanic acid
概述
描述
Penicillanic acid is a key structural component of penicillin antibiotics. It consists of a thiazolidine ring fused to a beta-lactam ring, forming the core structure known as 6-aminothis compound. This compound is crucial in the synthesis of various penicillin derivatives, which are widely used to treat bacterial infections.
生化分析
Biochemical Properties
Penicillanic acid plays a pivotal role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound can interact with beta-lactamase enzymes, which some bacteria produce to confer resistance to beta-lactam antibiotics. The interaction between this compound and beta-lactamase enzymes can lead to the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective .
Cellular Effects
This compound affects various types of cells, primarily targeting bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can also influence cell signaling pathways and gene expression in bacteria, as the disruption of cell wall synthesis triggers stress responses and activates genes involved in cell wall repair and antibiotic resistance . In eukaryotic cells, this compound has minimal direct effects, as these cells lack the peptidoglycan cell wall targeted by the compound.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of penicillin-binding proteins, which are enzymes critical for bacterial cell wall synthesis. This compound binds to the active site of these proteins, preventing the cross-linking of peptidoglycan strands. This inhibition weakens the bacterial cell wall, leading to osmotic instability and cell lysis . Additionally, this compound can inhibit beta-lactamase enzymes, which some bacteria produce to degrade beta-lactam antibiotics. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade in alkaline environments. Over time, the degradation of this compound can reduce its efficacy in inhibiting bacterial cell wall synthesis . Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods when stored under appropriate conditions. Prolonged exposure to light and heat can accelerate its degradation, leading to a loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial infections without causing significant toxicity. At high doses, this compound can cause adverse effects, including nephrotoxicity and neurotoxicity . Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a beta-lactam antibiotic. It interacts with enzymes such as penicillin-binding proteins and beta-lactamase enzymes, influencing the synthesis and degradation of bacterial cell walls . The metabolism of this compound can also affect metabolic flux and metabolite levels in bacterial cells, as the inhibition of cell wall synthesis can disrupt normal cellular processes and lead to the accumulation of metabolic intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In bacterial cells, this compound can diffuse through the cell membrane and bind to penicillin-binding proteins in the cell wall . In eukaryotic cells, this compound can be transported by specific transporters or binding proteins, although its primary target remains bacterial cells. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects. This compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications . In eukaryotic cells, this compound has limited subcellular localization, as its primary target is the bacterial cell wall. It can still interact with specific proteins or transporters within eukaryotic cells, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
Penicillanic acid can be synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the fermentation of the mold to produce penicillin, which is then hydrolyzed to obtain 6-aminothis compound. This intermediate can be further modified by adding different side chains to produce various penicillin derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to ultrafiltration and nanofiltration to concentrate the penicillin. The concentrated solution is then treated with immobilized penicillin acylase to convert penicillin into 6-aminothis compound. This is followed by decoloration, filtration, crystallization, and drying to obtain the final product .
化学反应分析
Types of Reactions
Penicillanic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form penicilloic acid.
Reduction: Reduction reactions can modify the beta-lactam ring.
Substitution: Various substituents can be added to the amino group or the carboxyl group to form different penicillin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Substituting agents: Such as acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various penicillin derivatives, such as penicillin G, penicillin V, and ampicillin. These derivatives have different properties and are used to treat a wide range of bacterial infections .
科学研究应用
Penicillanic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various beta-lactam antibiotics.
Biology: It serves as a model compound for studying the mechanism of action of beta-lactam antibiotics.
Medicine: this compound derivatives are used to treat bacterial infections, particularly those caused by gram-positive bacteria.
作用机制
Penicillanic acid exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins, which are essential for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
相似化合物的比较
Penicillanic acid is unique due to its beta-lactam ring structure, which is essential for its antibacterial activity. Similar compounds include:
Carbapenems: These are structurally similar to penicillins but have a broader spectrum of activity.
Monobactams: These contain a monocyclic beta-lactam ring and are effective against gram-negative bacteria.
This compound stands out due to its historical significance and its role as the precursor to many widely used antibiotics.
属性
IUPAC Name |
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMMJSQKNKNEV-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236038 | |
| Record name | Penicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-53-6 | |
| Record name | Penicillanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIS09H0QIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)


![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)






